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Compound of Interest

Compound Name:
(R)-BoroLeu-(+)-Pinanediol

trifluoroacetate

Cat. No.: B563573 Get Quote

CAS Number: 179324-87-9

This technical guide provides an in-depth overview of (R)-BoroLeu-(+)-Pinanediol
trifluoroacetate, a crucial chiral building block in pharmaceutical synthesis. The information is

tailored for researchers, scientists, and drug development professionals, offering a summary of

its chemical properties, synthesis, and applications, with a focus on its role as a key

intermediate in the production of proteasome inhibitors.

Core Compound Data
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a boronic acid ester derivative that combines

a leucine boronic acid moiety with a (+)-pinanediol ester and a trifluoroacetate counterion. This

structure provides stereochemical control, stability, and versatility in organic synthesis.[1][2]

Table 1: Physicochemical Properties
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Property Value Reference(s)

CAS Number 179324-87-9 [3]

Molecular Formula C₁₇H₂₉BF₃NO₄ [1]

Molecular Weight 379.22 g/mol [1]

Appearance White to off-white powder [2]

Melting Point 160 °C [3]

Purity ≥99%

Solubility
Soluble in DMF, DCM;

Moderate in DMSO
benchchem.com

Table 2: Supplier Specifications

Specification Limit Reference(s)

Assay (calculated by free

alkali)
66-72% [2]

Specific Optical Rotation +9 to +14 deg [2]

Water Content ≤ 1.0% [2]

Trifluoroacetic Acid Content 28-32% [2]

Diastereoisomer ≤ 0.2% [2]

Enantiomer ≤ 0.2% [2]

Synthesis and Manufacturing
The production of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a multi-step process that

requires precise control of stereochemistry. While detailed proprietary manufacturing protocols

are not publicly available, the general synthetic strategy involves the formation of the boronic

ester from a leucine derivative and (+)-pinanediol. Key challenges in the synthesis include

ensuring high enantiomeric purity, which is often achieved through chiral resolution techniques.
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A patented continuous process for its use in subsequent reactions highlights the reaction of L-

Phenylalanine 4-nitrophenyl ester with 2-pyrazinecarboxylic acid to form an intermediate, which

is then reacted with 1.0–1.2 equivalents of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate under

anhydrous conditions.[1]

Role in Drug Development: Synthesis of Bortezomib
The primary application of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is as a key starting

material for the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in cancer

therapy.[4] The chiral integrity of this intermediate is critical for the biological activity of the final

drug product.

The synthesis of Bortezomib from this intermediate generally follows a convergent approach,

which can be summarized in the following workflow:

Starting Materials

Reaction Steps

Final Product

(R)-BoroLeu-(+)-Pinanediol
trifluoroacetate

Peptide Coupling

N-(Pyrazine-2-ylcarbonyl)
-L-phenylalanine

pinanediol_ester

(1S,2S,3R,5S)-Pinanediol
N-(pyrazine-2-ylcarbonyl)-L-

phenylalanine-L-leucine boronate

Deprotection

Bortezomib

Click to download full resolution via product page

Caption: Synthetic workflow for Bortezomib.

Experimental Protocols (General Overview)
While specific, detailed protocols are proprietary, patent literature outlines the key

transformations:

Step 1: Peptide Coupling
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Objective: To couple N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine with (R)-BoroLeu-(+)-
Pinanediol trifluoroacetate.

Reagents and Conditions: The coupling is typically carried out using a coupling agent such

as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the

presence of a non-nucleophilic base like N-methylmorpholine (NMM) or

diisopropylethylamine (DIPEA).[1] The reaction is often performed in a mixed solvent system,

such as dichloromethane (DCM) and dimethylformamide (DMF), at temperatures ranging

from 0°C to room temperature for 16-24 hours.[1]

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and

washed with aqueous solutions to remove excess reagents and byproducts. The resulting

pinanediol ester of Bortezomib is then purified, often by column chromatography.

Step 2: Deprotection of the Pinanediol Group

Objective: To remove the (+)-pinanediol protecting group to yield the final boronic acid,

Bortezomib.

Reagents and Conditions: The deprotection is achieved under acidic conditions.[5] One

patented method describes a transesterification reaction with isobutylboronic acid in a

biphasic mixture of hexane and aqueous methanol under strongly acidic conditions. Another

approach involves acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid

(HCl), which is a rapid process (20-30 minutes).[1] However, this method carries a risk of

racemization.[1]

Work-up and Purification: Following the deprotection, the reaction mixture is worked up to

isolate Bortezomib. This may involve extraction and subsequent crystallization to obtain the

final product in its trimeric boroxine form.

Mechanism of Action of Downstream Products:
Proteasome Inhibition
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a precursor to proteasome inhibitors. These

drugs, including Bortezomib, function by reversibly inhibiting the 26S proteasome, a key

component of the ubiquitin-proteasome pathway. This pathway is essential for the degradation
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of intracellular proteins, thereby regulating cellular processes like the cell cycle, gene

expression, and apoptosis.

In cancer cells, particularly multiple myeloma, the inhibition of the proteasome leads to a

buildup of pro-apoptotic factors and the disruption of protein degradation pathways, ultimately

inducing programmed cell death (apoptosis).[1]
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Caption: The Ubiquitin-Proteasome Pathway and its inhibition.
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Conclusion
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a high-value, chiral intermediate that is

indispensable for the synthesis of a class of life-saving anticancer drugs. Its synthesis requires

stringent control over stereochemistry to ensure the efficacy of the final pharmaceutical

product. A thorough understanding of its properties and reaction chemistry is essential for

researchers and professionals involved in the development and manufacturing of proteasome

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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